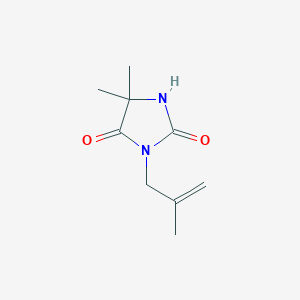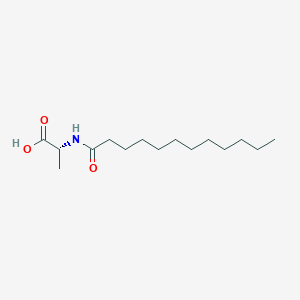![molecular formula C5F11NO B14604027 2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride CAS No. 58599-98-7](/img/structure/B14604027.png)
2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride is a fluorinated compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride typically involves the reaction of bis(trifluoromethyl)amine with tetrafluoropropionyl fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of catalysts and specific solvents can enhance the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive and potentially hazardous fluorinated intermediates. The process often includes steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher fluorinated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Fluorinated compounds are often explored for their potential in drug development, and this compound is no exception. It may be used in the synthesis of pharmaceuticals with improved efficacy and stability.
Industry: The compound’s unique properties make it valuable in the production of advanced materials, including polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various substrates, leading to changes in their chemical and physical properties. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Potassium 2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropanoate: This compound shares a similar structure but includes a potassium ion, which can influence its reactivity and applications.
Sodium 2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropanoate: Similar to the potassium variant, this compound includes a sodium ion and has distinct properties and uses.
Uniqueness
2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride is unique due to its specific combination of fluorine atoms and the bis(trifluoromethyl)amino group. This combination imparts high stability, reactivity, and versatility, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
58599-98-7 |
|---|---|
Molecular Formula |
C5F11NO |
Molecular Weight |
299.04 g/mol |
IUPAC Name |
2-[bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropanoyl fluoride |
InChI |
InChI=1S/C5F11NO/c6-1(18)2(7,3(8,9)10)17(4(11,12)13)5(14,15)16 |
InChI Key |
LJRQZKYLOSHCFS-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(N(C(F)(F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)

![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)




![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)

